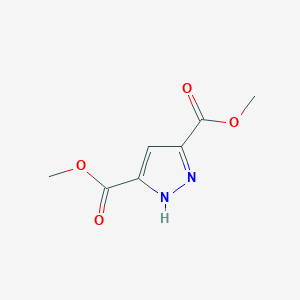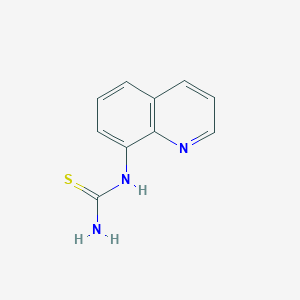
1H-ピラゾール-3,5-ジカルボン酸ジメチル
概要
説明
Dimethyl 1H-pyrazole-3,5-dicarboxylate (DMPPD) is an organic compound belonging to the pyrazole family of compounds. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is widely used in scientific research applications due to its unique properties and its ability to form strong complexes with transition metals.
科学的研究の応用
1H-ピラゾール-3,5-ジカルボン酸ジメチルの用途に関する包括的な分析
1H-ピラゾール-3,5-ジカルボン酸ジメチルは、科学研究において幅広い用途を持つ汎用性の高い化合物です。以下は、さまざまな分野におけるそのユニークな用途の詳細な分析です。
がん研究における抗増殖剤: 研究者は、1H-ピラゾール-3,5-ジカルボン酸ジメチルの誘導体を合成し、肺腺がん細胞株に対する抗増殖効果を調べてきました 。これらの誘導体は、細胞死率を高めるという有望な結果を示しており、がん治療薬としての可能性を示唆しています。
金属有機構造体(MOF)の開発: この化合物は、ガス捕獲および貯蔵、イオン交換、薬物送達、化学センシング、触媒作用などの潜在的な用途を持つランタニド(III)金属有機構造体の作成に使用されてきました 。これらのMOFの構造的および熱的特性は広く研究されており、その高い熱安定性と結晶性を実証しています。
ピラゾロピラジン誘導体の合成: 1H-ピラゾール-3,5-ジカルボン酸ジメチルは、ピラゾロピラジン誘導体の合成のための出発物質として役立ちます 。これらの誘導体は、カンナビノイド受容体拮抗作用や抗炎症作用など、生物活性が重要な点です。
医薬品用途: この化合物は、EP3受容体拮抗薬として作用する置換ジヒドロピラゾロピラジンカルボキサミド誘導体の調製に使用されます。 これらは、疾患の治療に有用であり、医薬品研究の対象となっています .
有機合成における酸化反応: クロム(VI)酸化物と組み合わせることで、1H-ピラゾール-3,5-ジカルボン酸ジメチルは、第一級および第二級アルコールをカルボニル化合物に酸化するための貴重な試薬となります 。この用途は、合成有機化学の分野において不可欠です。
ピラゾラト配位した錯体の調製: この化合物は、一般的にピラゾラト配位した錯体の調製に使用されます 。これらの錯体は、配位化学の研究や新素材の開発において重要な意味を持っています。
マイコバクテリアATPシンターゼ阻害剤: 1H-ピラゾール-3,5-ジカルボン酸ジメチルの誘導体を用いて、マイコバクテリアATPシンターゼの新しい阻害剤が開発されました。 これらの阻害剤は、結核やその他の細菌感染症の治療に不可欠です .
HIV-1インテグラーゼおよびジペプチジルペプチダーゼ-IV阻害: 1H-ピラゾール-3,5-ジカルボン酸ジメチルの誘導体は、それぞれHIVおよび糖尿病の治療における重要な標的であるHIV-1インテグラーゼおよびジペプチジルペプチダーゼ-IVに対して阻害効果を示しています .
作用機序
- However, it’s worth noting that dimethyl 1H-pyrazole-3,5-dicarboxylate has been used in the preparation of substituted dihydropyrazolopyrazinecarboxamide derivatives as EP3 receptor antagonists . These derivatives are potentially useful for treating diseases .
Target of Action
Scientists should explore its targets, pathways, and environmental influences to unlock its clinical applications . 🌟
Safety and Hazards
生化学分析
Biochemical Properties
Dimethyl 1H-pyrazole-3,5-dicarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of substituted dihydropyrazolopyrazinecarboxamide derivatives, which are useful as EP3 receptor antagonists for treating diseases . The compound interacts with various enzymes and proteins, including those involved in the synthesis of pyrazole derivatives. These interactions often involve hydrogen bonding and other non-covalent interactions, which facilitate the formation of stable complexes. The nature of these interactions is crucial for the compound’s biochemical activity and its potential therapeutic applications.
Cellular Effects
Dimethyl 1H-pyrazole-3,5-dicarboxylate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, pyrazole derivatives, including dimethyl 1H-pyrazole-3,5-dicarboxylate, have been studied for their antiproliferative effects on lung adenocarcinoma cell lines . These effects are mediated through the modulation of cell signaling pathways and the induction of cell death. Additionally, the compound’s impact on gene expression and cellular metabolism can lead to changes in cellular function, highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of dimethyl 1H-pyrazole-3,5-dicarboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and proteins, leading to the formation of stable complexes . These interactions can result in the inhibition or activation of specific enzymes, thereby modulating biochemical pathways. Additionally, the compound’s influence on gene expression can lead to changes in cellular function, further elucidating its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl 1H-pyrazole-3,5-dicarboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under dry, room temperature conditions
Dosage Effects in Animal Models
The effects of dimethyl 1H-pyrazole-3,5-dicarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, pyrazole derivatives have been studied for their effects on growth hormone secretion, with varying results depending on the dosage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
Dimethyl 1H-pyrazole-3,5-dicarboxylate is involved in various metabolic pathways, including those related to the synthesis of pyrazole derivatives. The compound interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity. Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of dimethyl 1H-pyrazole-3,5-dicarboxylate within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and potential side effects.
Subcellular Localization
Dimethyl 1H-pyrazole-3,5-dicarboxylate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
dimethyl 1H-pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-6(10)4-3-5(9-8-4)7(11)13-2/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPQVJNEQSWAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363300 | |
| Record name | dimethyl 1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4077-76-3 | |
| Record name | dimethyl 1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is dimethyl 1H-pyrazole-3,5-dicarboxylate considered a valuable building block in chemical synthesis?
A1: Dimethyl 1H-pyrazole-3,5-dicarboxylate serves as a crucial precursor for creating diverse bi- or multidentate ligands. [] These ligands play a vital role in coordinating metal ions, leading to the formation of metal complexes with potentially interesting properties and applications in various fields like catalysis and materials science.
Q2: What unique structural features make dimethyl 1H-pyrazole-3,5-dicarboxylate suitable for designing multidentate ligands?
A2: Dimethyl 1H-pyrazole-3,5-dicarboxylate possesses a pyrazole ring core with two ester groups (-COOCH3) at the 3 and 5 positions. [, ] These ester groups offer versatile handles for further chemical modifications. Researchers can readily transform these esters into other functional groups, such as carboxylic acids, alcohols, or amines, allowing for the incorporation of various donor atoms into the ligand structure. This flexibility enables the design of multidentate ligands capable of binding metal ions with specific geometries and strengths.
Q3: Can you provide an example of how dimethyl 1H-pyrazole-3,5-dicarboxylate is used to synthesize a more complex molecule with potential applications?
A3: One example highlights the use of dimethyl 1H-pyrazole-3,5-dicarboxylate in synthesizing a molecule with a thioether/amine system. [] This synthesis involves reducing the ester groups to alcohols and then converting them to the corresponding thioethers and amines. The resulting molecule, with its diverse donor atoms, showcases the potential of dimethyl 1H-pyrazole-3,5-dicarboxylate as a starting point for creating intricate ligands with potential applications in coordination chemistry and catalysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)

![ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300614.png)
![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300615.png)

![4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1300634.png)
![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1300637.png)
![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)




![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)
